N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide
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Overview
Description
N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an ethyl group and a fluorophenyl group, linked to a prop-2-enamide moiety. Its structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-fluorobenzaldehyde under specific conditions. One common method includes the use of a 25% sodium hydroxide solution as a catalyst, with the reaction carried out in methanol at room temperature under a nitrogen atmosphere for 12 hours .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity. Industrial production would likely involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to cell proliferation, differentiation, and migration . By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Shares the piperazine ring but differs in the attached functional groups.
(E)-6-(4-Ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: Contains a similar piperazine and fluorophenyl structure but with a different core scaffold.
Uniqueness
N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-3-15(20)17-12-5-6-14(13(16)11-12)19-9-7-18(4-2)8-10-19/h3,5-6,11H,1,4,7-10H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJZMMQASCGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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